Home > Products > Screening Compounds P55643 > Photoswitchable PAD inhibitor
Photoswitchable PAD inhibitor -

Photoswitchable PAD inhibitor

Catalog Number: EVT-280107
CAS Number:
Molecular Formula: C26H26ClN7O
Molecular Weight: 488.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Photoswitchable PAD inhibitors are a novel class of chemical probes designed to optically control the activity of PAD enzymes. [, ] PADs are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues in proteins to citrulline, a process known as citrullination. [, ] This post-translational modification can significantly impact protein structure and function, influencing diverse cellular processes. []

These inhibitors are particularly valuable in scientific research due to their ability to provide precise spatiotemporal control over PAD activity. [, , , , ] This level of control is achieved by incorporating a photoswitchable moiety, such as azobenzene, into the inhibitor structure. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] By switching between different wavelengths of light, researchers can reversibly activate or deactivate the inhibitor, thus precisely manipulating PAD activity within a specific time window and at a defined location within a biological system. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

BB-Cl-Amidine

  • Compound Description: BB-Cl-Amidine is a known irreversible pan-PAD inhibitor. It has been widely used as a tool compound to study the role of PAD enzymes in various diseases. [, ]
  • Relevance: BB-Cl-Amidine served as a structural starting point for developing the first photoswitchable PAD inhibitors. Researchers synthesized a series of compounds structurally similar to BB-Cl-Amidine, incorporating an azobenzene photoswitch to achieve optical control over PAD activity. [, ]

Compound 1

  • Compound Description: Compound 1 is a photoswitchable PAD inhibitor. Its cis-isomer exhibits a 10-fold higher potency in inhibiting PAD2 compared to its trans-isomer. In cellular assays, the cis-isomer of Compound 1 effectively inhibited histone H3 citrullination in a dose-dependent manner, while the trans-isomer remained inactive. [, ]
  • Relevance: Compound 1 represents a successful example of a photoswitchable PAD inhibitor, directly demonstrating the ability to control PAD activity with light. Although the specific structure of Compound 1 is not provided in the abstracts, it's described as being structurally similar to BB-Cl-Amidine with the addition of an azobenzene photoswitch. [, ]

Compound 2

  • Relevance: Despite sharing a similar structural basis with Compound 1 (structurally analogous to BB-Cl-Amidine with an azobenzene photoswitch), Compound 2 highlights the impact of subtle structural modifications on isomeric preference and inhibition kinetics. This emphasizes the importance of fine-tuning the structure of photoswitchable PAD inhibitors to achieve desired pharmacological profiles. [, ]

YW3-56

  • Compound Description: YW3-56 is another pan-PAD inhibitor known to activate p53 target genes, inhibiting cancer growth. Research shows that it also activates ATF4 target genes involved in the endoplasmic reticulum stress response. YW3-56 inhibits the growth of triple-negative breast cancer xenograft tumors in mice. [, ]
  • Relevance: While not photoswitchable itself, YW3-56 represents another class of pan-PAD inhibitors with anticancer properties. Exploring the combination of structural elements from YW3-56 with photoswitchable moieties could lead to novel light-activated anticancer agents. [, ]

ML325

  • Compound Description: ML325 is a pan-PAD inhibitor developed from the optimization of the natural product streptonigrin. It irreversibly inhibits PAD1, PAD2, PAD3, and PAD4 with nanomolar IC50 values. []
  • Relevance: ML325 highlights another chemotype distinct from BB-Cl-Amidine that achieves pan-PAD inhibition. Studying its structure and mechanism could inspire the development of photoswitchable inhibitors with different binding modes or improved pharmacological properties. []
Overview

Photoswitchable Protein Arginine Deiminase inhibitors are a novel class of compounds designed to modulate the activity of Protein Arginine Deiminases through light activation. These inhibitors utilize a photoswitchable mechanism that allows for precise control over their biological activity, making them valuable tools in targeted cancer therapy and other therapeutic applications. The ability to activate or deactivate these compounds using specific wavelengths of light enhances their therapeutic potential by minimizing off-target effects and allowing for localized treatment.

Source

The primary source of information on Photoswitchable Protein Arginine Deiminase inhibitors comes from recent research articles and reviews that focus on their design, synthesis, and application in photopharmacology. Notable studies include those published in journals such as ACS Chemical Biology and Nature Reviews Cancer, which explore the mechanisms, synthesis, and potential applications of these compounds in treating various diseases, particularly cancer .

Classification

Photoswitchable Protein Arginine Deiminase inhibitors can be classified based on their structural components, such as the photoswitch moiety (e.g., azobenzene derivatives) and their target specificity (e.g., selective inhibition of specific isoforms of Protein Arginine Deiminases). They are also categorized by their activation mechanism, which typically involves E-Z isomerization upon exposure to light .

Synthesis Analysis

Methods

The synthesis of Photoswitchable Protein Arginine Deiminase inhibitors generally involves the following key steps:

  1. Design: The initial design phase focuses on integrating a photoswitchable unit into the core structure of known Protein Arginine Deiminase inhibitors. This often involves computational modeling to predict how modifications will affect binding affinity and activity.
  2. Synthesis: Common synthetic routes include:
    • Coupling reactions: Utilizing coupling agents to link the photoswitch moiety with the inhibitor scaffold.
    • Functionalization: Modifying existing inhibitors with light-sensitive groups, such as azobenzenes or nitrobenzyl groups, which can undergo reversible isomerization.
  3. Characterization: The synthesized compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to confirm their structure and purity .

Technical Details

For example, one study reported the synthesis of a photoswitchable inhibitor by attaching a 4,5-dimethoxy-2-nitrobenzyl group to a known Protein Arginine Deiminase inhibitor. This modification allowed for effective photorelease upon irradiation at 365 nm .

Molecular Structure Analysis

Structure

The molecular structure of Photoswitchable Protein Arginine Deiminase inhibitors typically features:

  • A core scaffold derived from existing Protein Arginine Deiminase inhibitors.
  • A photoswitch unit that facilitates light-triggered activation or deactivation.

For instance, one specific compound has the molecular formula C26H26ClN7OC_{26}H_{26}ClN_{7}O and features an azobenzene moiety that can switch between cis and trans configurations upon exposure to light .

Data

The structural data can be analyzed using computational chemistry tools to predict binding interactions with the target enzyme's active site. Docking studies often reveal how these compounds interact with Protein Arginine Deiminases at the molecular level.

Chemical Reactions Analysis

Reactions

Photoswitchable Protein Arginine Deiminase inhibitors undergo photochemical reactions that allow them to switch between inactive and active forms. The primary reaction involved is:

  • E-Z Isomerization: Upon exposure to specific wavelengths of light, the azobenzene moiety undergoes isomerization from the trans form (inactive) to the cis form (active), allowing for modulation of enzymatic activity.

Technical Details

The efficiency of this isomerization process is influenced by factors such as light intensity, wavelength, and duration of exposure. Studies have shown that optimal conditions can restore nearly complete bioactivity after uncaging .

Mechanism of Action

Process

The mechanism of action for Photoswitchable Protein Arginine Deiminase inhibitors involves:

  1. Binding: The inactive form binds to the target enzyme.
  2. Activation: Upon irradiation with light at specific wavelengths, the compound is converted to its active form.
  3. Inhibition: The active form effectively inhibits Protein Arginine Deiminases by occupying their active site or altering their conformation.

Data

Experimental data indicate that these inhibitors can achieve significant inhibition rates comparable to traditional non-photoswitchable counterparts while allowing for spatial and temporal control over their activity .

Physical and Chemical Properties Analysis

Physical Properties

Photoswitchable Protein Arginine Deiminase inhibitors generally exhibit:

  • Moderate solubility in organic solvents.
  • Stability under ambient conditions but sensitive to light exposure depending on their structural components.

Chemical Properties

Key chemical properties include:

  • Photostability: Resistance to degradation under light exposure during synthesis.
  • Reactivity: Ability to undergo reversible isomerization without significant loss of activity.

Relevant data from studies indicate that some compounds maintain stability over several cycles of activation and deactivation .

Applications

Photoswitchable Protein Arginine Deiminase inhibitors have significant scientific applications, including:

  • Targeted Cancer Therapy: Their ability to selectively inhibit cancer-related pathways while minimizing side effects makes them promising candidates for photopharmacological approaches in oncology.
  • Research Tools: These compounds serve as valuable tools in understanding the roles of Protein Arginine Deiminases in various biological processes.
  • Drug Development: They represent a novel strategy in drug design aimed at enhancing specificity and reducing toxicity in therapeutic agents .
Introduction to Protein Arginine Deiminases (PADs) and Their Pathological Roles

Biochemical Function of PADs in Citrullination

Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes (PAD1-4 and inactive PAD6) that catalyze the post-translational conversion of peptidyl-arginine to peptidyl-citrulline. This irreversible biochemical reaction, termed citrullination or deimination, hydrolyzes the positively charged guanidinium group of arginine into a neutral ureido group, releasing ammonia in the process [1] [7]. Key characteristics include:

  • Calcium Dependence: PADs require binding of 4-6 Ca²⁺ ions (depending on isozyme) to induce conformational changes that activate the catalytic site. Calcium binding triggers a structural rearrangement that positions the nucleophilic cysteine residue (e.g., Cys645 in PAD4) into the active site [1] [9].
  • Catalytic Mechanism: PADs employ a reverse protonation mechanism where the active site cysteine exists as a thiolate. Histidine 471 acts as a general acid/base, facilitating ammonia release and water-mediated hydrolysis [1] [8].
  • Structural Impact: Citrullination eliminates the positive charge of arginine, altering protein isoelectric points (pI 11.41 for Arg → 5.91 for Cit) and disrupting hydrogen bonding, electrostatic interactions, and protein folding [4] [7].

This modification regulates physiological processes including gene expression (histone citrullination), skin keratinization, myelin formation, and immune responses [7] [8].

Association of Dysregulated PAD Activity with Autoimmune Diseases and Cancer

Hyperactivity of PAD enzymes drives pathology through aberrant protein citrullination:

  • Autoimmunity: In rheumatoid arthritis (RA), uncontrolled citrullination generates autoantigens (e.g., citrullinated fibrinogen, vimentin). Anti-citrullinated protein antibodies (ACPAs) form immune complexes that perpetuate synovial inflammation. PAD4 overexpression in neutrophils promotes chromatin decondensation and neutrophil extracellular trap (NET) formation, releasing citrullinated histones and enzymes into the extracellular space [1] [4] [7]. Dysregulated NETosis is similarly implicated in lupus, multiple sclerosis, and ulcerative colitis [1] [3].
  • Cancer: PAD2 and PAD4 are overexpressed in triple-negative breast cancer (TNBC), glioblastoma, and pancreatic ductal adenocarcinoma. Citrullination activates oncogenic pathways:
  • PAD1 drives epithelial-mesenchymal transition (EMT) in TNBC via MEK1-ERK1/2-MMP2 signaling [2].
  • PAD4-mediated citrullination of histone H3 (H3Cit) promotes chemoresistance and immunosuppression [2] [7].
  • Thrombosis & Neurodegeneration: Extracellular PADs citrullinate coagulation factors (e.g., fibrinogen), increasing thrombosis risk. Intracellular citrullination of tau and α-synuclein aggregates correlates with Alzheimer’s and Parkinson’s disease progression [1] [8].

Table 1: Pathological Consequences of PAD Dysregulation

Disease CategoryKey PAD IsoformsCitrullination TargetsPathogenic Outcomes
Rheumatoid ArthritisPAD2, PAD4Fibrinogen, Vimentin, HistonesACPA production, Chronic inflammation
Triple-Negative Breast CancerPAD1, PAD2, PAD4Histone H3, ING4, RPS2EMT, Metastasis, Immune evasion
Alzheimer’s DiseasePAD2Tau, Glial fibrillary acidic proteinNeurofibrillary tangle formation
ThrombosisPAD4Fibrinogen, PlasminogenHypercoagulability, Clot instability

Current Limitations of Conventional PAD Inhibitors

Existing PAD inhibitors face significant therapeutic challenges:

  • Selectivity Deficits: Most covalent inhibitors (e.g., Cl-amidine, BB-Cl-amidine) target the conserved catalytic cysteine, exhibiting pan-PAD inhibition. This disregards isozyme-specific functions—e.g., PAD4 inhibition suppresses NETosis but concurrent PAD1 blockade may impair epidermal homeostasis [2] [9].
  • Off-Target Reactivity: Electrophilic warheads (chloroacetamidine) in covalent inhibitors modify non-PAD proteins. Activity-based profiling reveals off-target binding to β-tubulin, actin, and RNA-binding proteins, risking cytotoxicity [3] [6].
  • Pharmacokinetic Challenges: Irreversible inhibitors exhibit prolonged effects but lack temporal control. Calcium-dependent activation also limits efficacy in low-Ca²⁺ microenvironments like tumor stroma [9].
  • Incomplete Pathway Suppression: Selective PAD4 inhibitors (GSK484) block histone citrullination but overlook PAD2-mediated citrullination of extracellular matrix proteins in cancer metastasis [2] [7].

Table 2: Conventional vs. Photoswitchable PAD Inhibitors

PropertyConventional InhibitorsPhotoswitchable Inhibitors
Isozyme SelectivityLimited (pan-PAD or PAD4-specific)Tunable via light wavelength
Spatiotemporal ControlNoneHigh (light-dependent activation)
MechanismIrreversible covalent modificationReversible cis-trans isomerization
Off-Target EffectsSignificant (e.g., β-tubulin)Reduced (localized activation)
Key CompoundsCl-amidine, BB-Cl-amidine, GSK484Azo-BA, Compound 1, Compound 2

Properties

Product Name

Photoswitchable PAD inhibitor

IUPAC Name

N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenyldiazenylbenzamide

Molecular Formula

C26H26ClN7O

Molecular Weight

488.0 g/mol

InChI

InChI=1S/C26H26ClN7O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(35)18-12-14-20(15-13-18)34-33-19-7-2-1-3-8-19/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,35)/t23-/m0/s1

InChI Key

ZTBNXZDZQAHEDC-QHCPKHFHSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3

Solubility

Soluble in DMSO

Synonyms

Photoswitchable PAD inhibitor

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.